molecular formula C10H12BrNO2 B4968425 4-bromo-N-(3-hydroxypropyl)benzamide

4-bromo-N-(3-hydroxypropyl)benzamide

Cat. No.: B4968425
M. Wt: 258.11 g/mol
InChI Key: GFCPPPKKGHYZSC-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-hydroxypropyl)benzamide is a benzamide derivative characterized by a bromine atom at the para position of the benzene ring and a 3-hydroxypropyl group attached to the amide nitrogen. This structure confers unique physicochemical properties, such as enhanced solubility due to the hydroxyl group, which facilitates hydrogen bonding. The compound’s commercial availability is noted , but its specific biological or industrial applications remain unexplored in the provided literature.

Properties

IUPAC Name

4-bromo-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCPPPKKGHYZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-hydroxypropyl)benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 4-bromobenzamide.

    Alkylation: The 4-bromobenzamide is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate or sodium hydroxide to introduce the hydroxypropyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes or carboxylic acids derived from the hydroxypropyl group.

    Reduction: Products include amines derived from the reduction of the amide group.

Scientific Research Applications

4-bromo-N-(3-hydroxypropyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxypropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituent on Amide Nitrogen Bromine Position Key Features References
4-Bromo-N-(3-hydroxypropyl)benzamide 3-hydroxypropyl 4 Hydroxyl group enhances hydrophilicity and hydrogen bonding potential
4-Bromo-N-[3-(dimethylamino)propyl]benzamide 3-(dimethylamino)propyl 4 Tertiary amine group increases lipophilicity; MW = 285.18 g/mol
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-dimethoxyphenyl 4 Methoxy groups improve electron-donating capacity; m.p. 186.6–189.0°C (A7)
3-Bromo-N-(4-fluorophenyl)benzamide 4-fluorophenyl 3 Fluorine atom enhances metabolic stability; MW = 294.12 g/mol
4-Bromo-N-(dimethylcarbamothioyl)benzamide dimethylcarbamothioyl 4 Thiourea moiety introduces sulfur-based reactivity; FT-IR C=S peaks

Physicochemical Properties

  • Solubility: The 3-hydroxypropyl group in the target compound likely improves aqueous solubility compared to lipophilic analogues like 4-bromo-N-[3-(dimethylamino)propyl]benzamide or aromatic-substituted derivatives (e.g., 3,5-dimethoxyphenyl, m.p. >180°C) .
  • Spectroscopic Data : FT-IR spectra of carbamothioyl analogues (e.g., C=O at ~1650 cm⁻¹, C=S at ~1250 cm⁻¹) differ from hydroxypropyl derivatives, where C-O (hydroxyl) and N-H stretches would dominate.
  • Thermal Stability : Melting points for dimethoxyphenyl derivatives (e.g., A7: 186.6–189.0°C) suggest higher crystallinity compared to alkyl-substituted benzamides, which often exhibit lower melting points (e.g., A8: 112.8–114.9°C) .

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